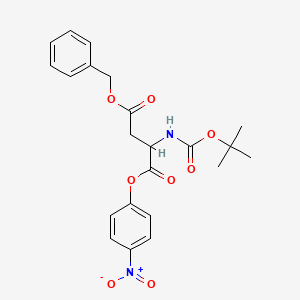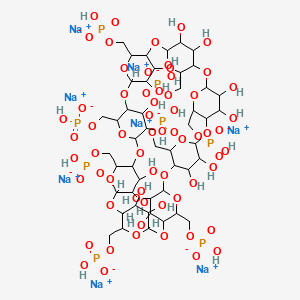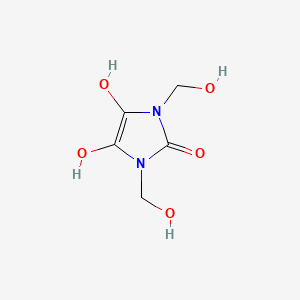
1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is known for its unique chemical structure, which includes two hydroxymethyl groups and two hydroxyl groups attached to an imidazole ring. It is widely used in various industrial and scientific applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one typically involves the reaction of glyoxal, formaldehyde, and urea. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the imidazole ring. The process can be summarized as follows:
Glyoxal and Formaldehyde Reaction: Glyoxal reacts with formaldehyde in the presence of a catalyst to form an intermediate compound.
Urea Addition: Urea is then added to the reaction mixture, leading to the formation of this compound through cyclization and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
- 1,3-Dihydroxymethyl-4,5-dihydroxyimidazol-2-one
Uniqueness
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is unique due to its specific arrangement of hydroxymethyl and hydroxyl groups on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C5H8N2O5 |
|---|---|
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one |
InChI |
InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2 |
Clave InChI |
UQWXDUXKEWMFAQ-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=C(N(C1=O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
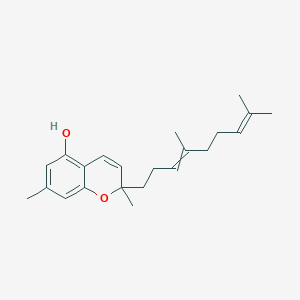
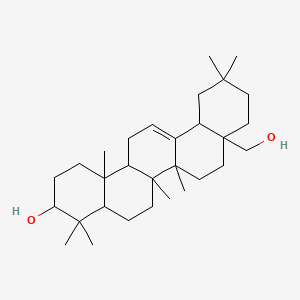
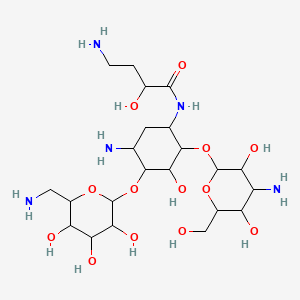
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
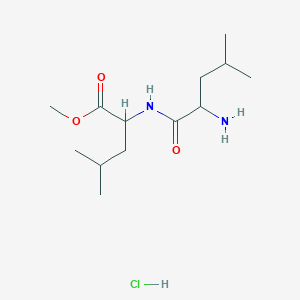
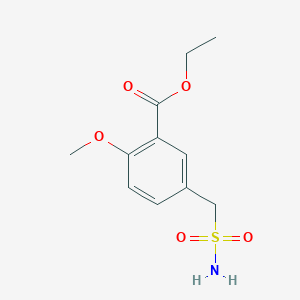

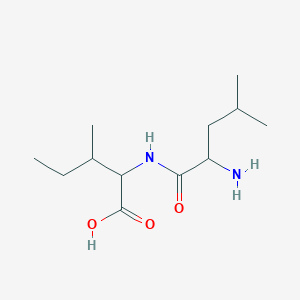

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
